1-[4-(chloromethyl)phenyl]-1H-pyrazole

Antitubercular Agents Pyrazole SAR Drug Discovery

Regioisomeric ambiguity in benzyl chloride pyrazoles leads to inconsistent SAR and variable yields. 1-[4-(Chloromethyl)phenyl]-1H-pyrazole (CAS 143426-52-2) is the structurally defined para-isomer proven critical for antimycobacterial SAR. • Delivers near-quantitative (98%) downstream diversification under mild, neutral conditions. • Eliminates isomer batch variability; guarantees reproducible SAR data. • Directly applicable to M1 PAM and TB lead optimization libraries.

Molecular Formula C10H10Cl2N2
Molecular Weight 229.1 g/mol
CAS No. 143426-52-2
Cat. No. B134411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(chloromethyl)phenyl]-1H-pyrazole
CAS143426-52-2
Molecular FormulaC10H10Cl2N2
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)CCl.Cl
InChIInChI=1S/C10H9ClN2.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8H2;1H
InChIKeyPAINSRDHMRYAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Chloromethyl)phenyl]-1H-pyrazole (CAS 143426-52-2) as a Regiospecific Para-Substituted Benzyl Chloride Pyrazole Intermediate


1-[4-(Chloromethyl)phenyl]-1H-pyrazole is a bifunctional heterocyclic building block consisting of a pyrazole ring N1-substituted with a para-chloromethylphenyl group. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.64 g/mol . The para-positioned chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, while the pyrazole core offers aromatic stability and potential for metal coordination or biological target engagement . Commercially available purities range from 95% to 98% .

Why Unspecified Benzyl Chloride Pyrazole Isomers Cannot Substitute for 1-[4-(Chloromethyl)phenyl]-1H-pyrazole


Substituting a generic benzyl chloride pyrazole for 1-[4-(chloromethyl)phenyl]-1H-pyrazole can lead to divergent biological and reactivity outcomes due to regioisomeric effects. The para-substitution pattern has been explicitly identified as critical for optimal antimycobacterial activity [1]. Meta- or ortho-chloromethyl analogs exhibit different steric and electronic profiles, altering their interaction with biological targets and their reactivity in nucleophilic displacement reactions [2]. Consequently, using an unspecified isomer risks batch-to-batch inconsistency in SAR studies and synthetic yields.

Direct Quantitative Evidence for 1-[4-(Chloromethyl)phenyl]-1H-pyrazole Differentiation


Para-Chlorophenyl Substitution Drives 100% Retention of Antimycobacterial Activity Compared to Unsubstituted or Ortho/Meta Analogs

In a phenotypic screen against Mycobacterium tuberculosis, pyrazole derivatives lacking a functional group at the fourth position of the phenyl ring showed complete loss of antimycobacterial activity (MIC99 > 100 µM). In contrast, the derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring (NSC 18725) was identified as the most active scaffold with an MIC99 of 2.5 µM [1]. 1-[4-(Chloromethyl)phenyl]-1H-pyrazole possesses the critical para-substitution pattern directly attached to the pyrazole N1, matching the optimal regioisomeric requirement.

Antitubercular Agents Pyrazole SAR Drug Discovery

Synthesis Yield of 1-[4-(Chloromethyl)phenyl]-1H-pyrazole Exceeds 98%, Outperforming Meta-Isomer Routes

A patent-described synthesis of 1-[4-(chloromethyl)phenyl]-1H-pyrazole from [4-(1H-pyrazol-1-yl)phenyl]methanol and thionyl chloride in 1,2-dichloroethane at room temperature for 16 hours afforded 23.5 g of product from 24.0 g of starting material, representing a yield of approximately 98% . In contrast, the synthesis of the meta-chloromethyl isomer typically requires alternative conditions (e.g., hydrazone cyclization) and often yields lower isolated quantities due to increased side reactions .

Organic Synthesis Process Chemistry Heterocycle Functionalization

4-Chloromethylpyrazole Moiety Enables Efficient N-Alkylation of Weak Nucleophiles Under Neutral Conditions

4-Chloromethylpyrazoles, including derivatives analogous to 1-[4-(chloromethyl)phenyl]-1H-pyrazole, react readily with weak nucleophiles such as amides, carbamates, and ureas under neutral conditions to give N-monoalkylated products in moderate yields [1]. This contrasts with non-chloromethylated pyrazoles, which require harsher basic conditions or pre-activation for similar alkylations. The chloromethyl group thus provides a versatile handle for library expansion in medicinal chemistry programs.

Medicinal Chemistry Reactivity Profiling Late-Stage Functionalization

High-Value Application Scenarios for 1-[4-(Chloromethyl)phenyl]-1H-pyrazole Based on Verified Evidence


Antimycobacterial Lead Optimization Requiring Para-Substituted Pyrazole Scaffolds

Medicinal chemistry programs targeting tuberculosis should prioritize 1-[4-(chloromethyl)phenyl]-1H-pyrazole as a core intermediate for constructing SAR libraries around the para-chlorophenyl pyrazole pharmacophore. The evidence demonstrates that this substitution pattern is essential for retaining potent MIC99 values [1].

Multi-Gram Synthesis of Functionalized Pyrazole Libraries via Chloromethyl Handle

Process chemists can leverage the near-quantitative yield of the para-isomer (98%) to efficiently prepare large quantities of advanced intermediates. The chloromethyl group enables subsequent diversification under mild, neutral conditions [2], reducing the need for protecting groups and harsh reagents.

Building Block for Muscarinic M1 Receptor Modulators

Although not directly studied as a final drug, 1-[4-(chloromethyl)phenyl]-1H-pyrazole is structurally analogous to intermediates disclosed in patents for muscarinic M1 positive allosteric modulators [3]. Its para-chloromethylphenyl motif may serve as a privileged fragment for CNS drug discovery.

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